3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one
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Overview
Description
3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one is a complex organic compound characterized by the presence of a benzofuranone core, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzofuranone core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
2,6-dinitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the piperazine and benzofuranone moieties.
Uniqueness
3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuranone core, a piperazine ring, and multiple functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(3Z)-3-[[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O6/c21-20(22,23)12-9-15(26(29)30)18(16(10-12)27(31)32)25-7-5-24(6-8-25)11-17-13-3-1-2-4-14(13)19(28)33-17/h1-4,9-11H,5-8H2/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWCHXMNFLSCKV-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C\2/C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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